molecular formula C12H18O4 B8729880 1,2-Bis(2-methoxyethoxy)benzene CAS No. 33332-53-5

1,2-Bis(2-methoxyethoxy)benzene

Cat. No.: B8729880
CAS No.: 33332-53-5
M. Wt: 226.27 g/mol
InChI Key: SREJCFAYUPEEGI-UHFFFAOYSA-N
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Description

1,2-Bis(2-methoxyethoxy)benzene is an aromatic compound featuring a benzene ring substituted with two 2-methoxyethoxy (–OCH₂CH₂OCH₃) groups at the 1,2-positions. Its molecular formula is C₁₂H₁₈O₄, with an average molecular mass of 238.27 g/mol. The methoxyethoxy substituents impart unique solubility and electronic properties, making this compound valuable in applications such as polymer synthesis, electrolytes for batteries, and organic solvents .

Properties

CAS No.

33332-53-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1,2-bis(2-methoxyethoxy)benzene

InChI

InChI=1S/C12H18O4/c1-13-7-9-15-11-5-3-4-6-12(11)16-10-8-14-2/h3-6H,7-10H2,1-2H3

InChI Key

SREJCFAYUPEEGI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1OCCOC

Origin of Product

United States

Comparison with Similar Compounds

1,2-Bis(2-hydroxyethoxy)benzene

  • Molecular Formula : C₁₀H₁₄O₄
  • Key Differences : Replacing methoxy (–OCH₃) with hydroxyl (–OH) groups increases polarity and reactivity. The hydroxyl groups enable hydrogen bonding, enhancing water solubility but reducing stability in acidic or oxidizing environments.
  • Applications : Primarily used in hydrophilic polymer matrices and chelating agents, unlike the more hydrophobic 1,2-bis(2-methoxyethoxy)benzene .
Property This compound 1,2-Bis(2-hydroxyethoxy)benzene
Solubility in Water Low Moderate to High
Reactivity Stable under acidic conditions Prone to oxidation and esterification
Boiling Point ~300°C (estimated) ~250°C (decomposes)

1,2-Bis(2-methoxyethoxy)ethane (Triglyme, CAS 112-49-2)

  • Molecular Formula : C₈H₁₈O₄
  • Key Differences : The absence of an aromatic benzene ring results in lower thermal stability but higher flexibility. Triglyme is fully miscible in water and hydrocarbons, making it a superior solvent for lithium-ion batteries and organic synthesis .
  • Applications : Used as a solvent in electrochemical cells, whereas the benzene derivative is explored for rigid polymer backbones .
Property This compound 1,2-Bis(2-methoxyethoxy)ethane
Aromaticity Yes (benzene ring) No (aliphatic chain)
Water Solubility Insoluble Fully miscible
Thermal Stability High (>250°C) Moderate (~160°C)

1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene

  • Molecular Formula : C₂₀H₃₄O₄
  • Key Differences: The tert-butyl groups introduce steric hindrance, reducing molecular packing density. This compound exhibits enhanced solubility in non-polar solvents compared to the unsubstituted this compound .
  • Applications: Potential use in liquid crystals or porous materials due to bulky substituents .

Bis(2-methoxyethyl) Ether (CAS 111-96-6)

  • Molecular Formula : C₆H₁₄O₃
  • Key Differences : A simpler glycol ether lacking the benzene ring. Classified as a hazardous glycol ether with reproductive toxicity, unlike the less toxic this compound .
  • Applications : Restricted in industrial use due to toxicity, while the benzene derivative is under investigation for safer alternatives in coatings .

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